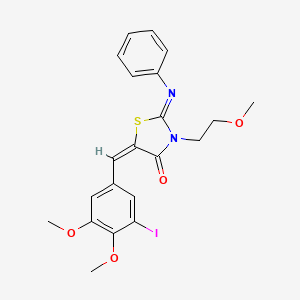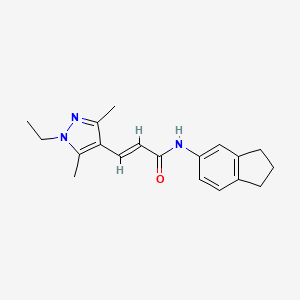![molecular formula C19H32N2O2 B10900051 (4-Cyclohexanecarbonyl-[1,4]diazepan-1-yl)(cyclohexyl)methanone](/img/structure/B10900051.png)
(4-Cyclohexanecarbonyl-[1,4]diazepan-1-yl)(cyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclohexanecarbonyl-[1,4]diazepan-1-yl)(cyclohexyl)methanone is a synthetic organic compound featuring a diazepane ring, which is a seven-membered heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexanecarbonyl-[1,4]diazepan-1-yl)(cyclohexyl)methanone typically involves the following steps:
-
Formation of the Diazepane Ring: : The diazepane ring can be synthesized through an intramolecular reductive amination process. This involves the reaction of an aminoketone precursor with a suitable reducing agent, such as sodium borohydride or a catalytic hydrogenation process using palladium on carbon (Pd/C) under hydrogen gas .
-
Attachment of the Cyclohexanecarbonyl Group: : The cyclohexanecarbonyl group can be introduced via an acylation reaction. This involves reacting the diazepane with cyclohexanecarbonyl chloride in the presence of a base like triethylamine to facilitate the formation of the amide bond .
-
Final Coupling with Cyclohexyl Group: : The final step involves coupling the cyclohexyl group to the methanone moiety. This can be achieved through a Grignard reaction where cyclohexylmagnesium bromide reacts with the intermediate compound to form the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of biocatalysts for the reductive amination step could also be explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl groups, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted diazepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Cyclohexanecarbonyl-[1,4]diazepan-1-yl)(cyclohexyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of diazepane-containing molecules with biological targets, such as enzymes and receptors. Its structural similarity to certain bioactive molecules makes it a valuable tool for drug discovery and development.
Medicine
Pharmacologically, compounds containing the diazepane ring are of interest due to their potential therapeutic effects. This compound could be investigated for its activity as a central nervous system agent, given the known effects of diazepane derivatives in this area .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the rigidity and stability of the diazepane ring.
Mechanism of Action
The mechanism of action of (4-Cyclohexanecarbonyl-[1,4]diazepan-1-yl)(cyclohexyl)methanone would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The diazepane ring can mimic the structure of natural ligands, allowing it to bind to and influence the function of these biological targets .
Comparison with Similar Compounds
Similar Compounds
(4-Cyclohexanecarbonyl-phenyl)-(4-cyclopropyl-[1,4]diazepan-1-yl)-methanone: This compound has a similar diazepane core but with different substituents, which can alter its chemical and biological properties.
Uniqueness
(4-Cyclohexanecarbonyl-[1,4]diazepan-1-yl)(cyclohexyl)methanone is unique due to its specific combination of cyclohexyl and diazepane moieties, which may confer distinct chemical reactivity and biological activity compared to other diazepane derivatives .
Properties
Molecular Formula |
C19H32N2O2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
[4-(cyclohexanecarbonyl)-1,4-diazepan-1-yl]-cyclohexylmethanone |
InChI |
InChI=1S/C19H32N2O2/c22-18(16-8-3-1-4-9-16)20-12-7-13-21(15-14-20)19(23)17-10-5-2-6-11-17/h16-17H,1-15H2 |
InChI Key |
ORGLHZOCDXXITL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCN(CC2)C(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899969.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(naphthalen-1-yl)hydrazinecarbothioamide](/img/structure/B10899975.png)
![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899981.png)
![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899986.png)
![(2E)-2-[1-(butylamino)ethylidene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B10899988.png)
![3-(6-methyl-1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10899991.png)
![5-[(4-{(1Z)-1-[2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10899994.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B10900004.png)

![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methyl-5-nitrophenyl)prop-2-enamide](/img/structure/B10900007.png)

![N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B10900022.png)
![Ethyl 6-tert-butyl-2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10900030.png)
![3'-amino-5-bromo-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B10900036.png)
